Trichloromethanethiol

Description

Historical Context and Evolution of Chemical Notations for Trichloromethanethiol

The history of chemical notation has been a journey toward clarity and systematization, moving from simplistic representations to the complex, structured nomenclature systems used today. In the early 19th century, chemists like Jöns Jacob Berzelius began developing a consistent way to write empirical and molecular formulas, initially using superscripts instead of the now-familiar subscripts. labxchange.org The determination of molecular formulas became more robust with the acceptance of Avogadro's hypothesis, which allowed for the assignment of relative molecular weights from gas densities. libretexts.org

By the mid-to-late 1800s, line-formulas became popular for showing molecular structure, but as the complexity of discovered molecules grew, systematic nomenclature began to reach its limits. scispace.com this compound is a prime example of a molecule whose naming conventions highlighted this challenge. It has been referred to by a variety of polysyllabic names, including perchloromethyl mercaptan, tetrachloromethyl thiol, and trichloromethylsulphenyl chloride. scispace.com This ambiguity and complexity in naming conventions for molecules like this compound underscored the need for a more rigorous, unambiguous system, contributing to the development of ciphering and notation systems, such as those proposed by G. M. Dyson, which were precursors to the modern IUPAC (International Union of Pure and Applied Chemistry) nomenclature. scispace.comalloprof.qc.ca Today, the compound is systematically known as this compound, a name that clearly defines its structure to any chemist. solubilityofthings.com

Table 1: Nomenclature and Identifiers for this compound Click on a row to display more information.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Perchloromethyl mercaptan |

| CAS Number | 75-70-7 |

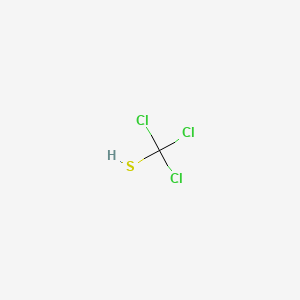

| Molecular Formula | CCl₃SH |

Contemporary Significance in Chemical Science

In modern chemical science, this compound is significant primarily as a reactive intermediate in organic synthesis. solubilityofthings.com Its utility stems from the presence of the trichloromethyl group and the thiol (-SH) group, which impart distinct reactivity. solubilityofthings.com

A key application is its role as a precursor in the synthesis of thiophosgene (B130339) (CSCl₂). Research has shown that when this compound reacts with amines, it does not form a stable sulfenamide. Instead, it decomposes by losing hydrogen chloride to form thiophosgene. cdnsciencepub.com This reactive intermediate then goes on to react with the amine to produce other compounds, such as substituted thioureas. cdnsciencepub.com

The compound's reactivity is also harnessed in the production of pesticides and pharmaceuticals. solubilityofthings.comontosight.ai More recent and advanced research has focused on designing and synthesizing novel derivatives of this compound for specific applications. For example, a series of trichloromethyl dichlorobenzene triazole derivatives were synthesized and evaluated for their potential use as herbicide safeners. nih.gov In this research, certain novel compounds demonstrated an excellent ability to protect wheat from injury caused by the herbicide fenoxaprop-P-ethyl, with some derivatives showing superior activity to commercial safeners. nih.gov This highlights the ongoing exploration of this compound's structural scaffold in creating new molecules with valuable biological activities in agriculture.

The physical and chemical properties of this compound are foundational to its handling and reactivity in research settings. It is a colorless to pale yellow liquid with a characteristically unpleasant odor. solubilityofthings.comontosight.ai

Table 2: Physical and Chemical Properties of this compound All data corresponds to standard temperature and pressure unless otherwise noted.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 149.44 g/mol | solubilityofthings.com |

| Appearance | Colorless to slightly yellow liquid with a pungent, unpleasant odor | solubilityofthings.comontosight.ai |

| Density | 1.6493 g/cm³ | solubilityofthings.com |

| Melting Point | -30.00 °C (243.15 K) | solubilityofthings.com |

| Boiling Point | 62.00 °C (335.15 K) | solubilityofthings.com |

| Solubility | Slightly soluble in water; miscible with most organic solvents | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

409314-70-1 |

|---|---|

Molecular Formula |

CHCl3S |

Molecular Weight |

151.4 g/mol |

IUPAC Name |

trichloromethanethiol |

InChI |

InChI=1S/CHCl3S/c2-1(3,4)5/h5H |

InChI Key |

ILSVYQNRDXIWLK-UHFFFAOYSA-N |

Canonical SMILES |

C(S)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Trichloromethanethiol and Its Derivatives

Foundational Synthesis Routes for Trichloromethanethiol

The primary synthetic pathways to this compound, also known as perchloromethyl mercaptan, are foundational to its use in further chemical synthesis.

Catalytic Synthesis via Chloroform (B151607) and Hydrogen Sulfide (B99878)

This compound can be synthesized through the reaction of chloroform with hydrogen sulfide in the presence of a catalyst. ontosight.ai While this method is cited, detailed catalytic conditions and yields are not extensively documented in readily available literature, suggesting it may be a less common route compared to others. The more industrially prevalent method for producing the closely related and often interchangeably named trichloromethanesulfenyl chloride (perchloromethyl mercaptan) involves the chlorination of carbon disulfide. smolecule.comevitachem.com This process, first described by Rathke in 1873, uses an iodine catalyst and is typically conducted at temperatures below 30°C to minimize the formation of byproducts like carbon tetrachloride and sulfur chlorides. smolecule.comgoogle.com

Advanced Synthetic Approaches to this compound Derivatives

The reactivity of the trichloromethyl and thiol moieties allows for the synthesis of a diverse range of derivatives through various advanced synthetic strategies.

Formation of Thiocarbonyl Dihalide Derivatives

A significant application of this compound and its derivatives is in the synthesis of thiophosgene (B130339) (thiocarbonyl dichloride, CSCl₂), a versatile reagent in organic chemistry. moltuslab.comacs.org Thiophosgene is typically prepared from trichloromethanesulfenyl chloride (CCl₃SCl), a direct derivative of this compound, through reductive dechlorination. moltuslab.comresearchgate.net

Several methods have been developed for this transformation:

Reduction with Hydrogen Sulfide : This process involves reacting trichloromethanesulfenyl chloride with hydrogen sulfide at elevated temperatures (120-180°C). google.com The reaction can be catalyzed by various materials, including silica (B1680970) gel or essentially water-free metal sulfides and chlorides, to achieve high yields. google.comgoogle.com

Reduction with Other Reagents : Other reducing agents have also been employed, such as tin with hydrochloric acid or sulfur dioxide in the presence of a catalyst. moltuslab.comchembk.com A method involving the reaction of perchloromethyl mercaptan with white phosphorus, optionally with an iodine catalyst, has also been patented. google.com

Thermolysis : The thermolysis of S-benzenesulfonyl this compound is another route to produce thiophosgene. researchgate.net

Table 1: Selected Catalytic Systems for Thiophosgene Synthesis from Trichloromethanesulfenyl Chloride and H₂S

| Catalyst | Temperature (°C) | Reported Yield (%) | Reference |

|---|---|---|---|

| Silica Gel | 130-160 | 94 | google.com |

| Metal Sulfides (e.g., ZnS, CdS) | 130 | up to 99 | researchgate.net |

| Metal Chlorides (e.g., MgCl₂, CrCl₃) | 115-130 | 93-99.6 | researchgate.net |

Preparation of Sulfenamides from Trichloromethanesulfenyl Chloride Analogues

Trichloromethanesulfenyl chloride is a key precursor for the synthesis of various sulfenamides. These compounds are formed through the reaction of the sulfenyl chloride with primary or secondary amines, typically in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is fundamental in the production of certain fungicides. researchgate.net

The general reaction is as follows: CCl₃SCl + R₂NH → CCl₃SNR₂ + HCl

N-Aryl-1,1,1-trichloromethanesulfenamides can be synthesized and subsequently undergo dehydrochlorination when treated with a base like potassium hydroxide (B78521) in an ethanolic solution. researchgate.net This reaction proceeds through a transient thiocarbonyl S-imide intermediate (CCl₂=S=NAr), which can then dimerize. researchgate.net

Synthesis of Trichloromethyl Carbinols and Related Intermediates

Trichloromethyl carbinols are valuable synthetic intermediates that can be prepared through the addition of the trichloromethyl group to carbonyl compounds. These carbinols serve as precursors for a variety of molecules, including α-amino acids and α-substituted carboxylic acids. arkat-usa.org

Key synthetic methods include:

Base-Catalyzed Condensation of Chloroform with Carbonyls : This is a standard method where chloroform reacts with aldehydes or ketones in the presence of a base. organic-chemistry.orggoogle.com Strong bases like potassium hydroxide are often used, but require low temperatures to minimize competing side reactions such as the Cannizzaro reaction, especially with reactive aldehydes. organic-chemistry.orggoogle.comjustia.com The use of amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) allows the reaction to proceed at room temperature, often without a solvent. organic-chemistry.orgorganic-chemistry.org

One-Pot Synthesis from Primary Alcohols : A more advanced, one-pot procedure involves the oxidation of a primary alcohol to an aldehyde, which is then immediately reacted with chloroform in the same reaction vessel. acs.orgresearchgate.netacs.org A common reagent for the oxidation step is Dess-Martin periodinane (DMP), followed by the addition of a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to promote the condensation with chloroform. acs.orgresearchgate.netorganic-chemistry.org This method avoids the isolation of often sensitive aldehyde intermediates. acs.org

Table 2: Comparison of Methods for Trichloromethyl Carbinol Synthesis

| Starting Material | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Chloroform, KOH, DMF/Methanol | Sub-zero temperatures (-25 to 0°C) | High yield, uses common reagents | google.comjustia.com |

| Aldehydes/Ketones | Chloroform, DBU | Room temperature, no solvent | Milder conditions, simple workup | organic-chemistry.orgorganic-chemistry.org |

| Primary Alcohols | Dess-Martin periodinane, Chloroform, TBD | Room temperature | One-pot procedure, avoids aldehyde isolation | acs.orgacs.org |

Nucleophilic Substitution Strategies in Derivative Synthesis

The trichloromethyl group and the sulfur atom in this compound and its derivatives provide sites for various nucleophilic substitution reactions, enabling the synthesis of a wide array of compounds.

Substitution at the Sulfur Atom : The chlorine atom in trichloromethanesulfenyl chloride is a good leaving group, allowing for nucleophilic attack by various species. As discussed in section 2.2.2, amines act as nucleophiles to form sulfenamides. Similarly, alcohols can react with trichloromethanesulfenyl chloride, catalyzed by tertiary amines, to form trichloromethanesulfenate esters.

Substitution at the Trichloromethyl Carbon : While direct substitution on the CCl₃ group is less common, its presence can influence reactivity elsewhere in the molecule. For instance, in derivatives like 2-(trichloromethyl)pyrimidines, the trichloromethyl group acts as an activating group, facilitating nucleophilic substitution at other positions on the pyrimidine (B1678525) ring.

Reactions Involving Thioether Derivatives : Aryl trichloromethyl sulfides can be synthesized via nucleophilic substitution between a thiolate and a trichloromethyl halide. These thioethers can then undergo further transformations. For example, the reaction of trichloromethyl pyrimidine with thiophenolate leads to the chemical reduction of the trichloromethyl group to a sulfide through a proposed mechanism involving a halogen bond-type interaction where the chlorine atoms act as electrophilic leaving groups. researchgate.net

These strategies highlight the versatility of this compound as a building block, where its derivatives can be tailored through various nucleophilic substitution pathways to generate complex molecules.

Reactivity and Mechanistic Studies of Trichloromethanethiol Systems

Investigation of Reaction Pathways and Kinetics

Trichloromethanethiol derivatives serve as precursors to highly reactive intermediates, such as thiocarbonyl S-imides. The dehydrochlorination of N-aryltrichloromethanesulfenamides (Cl₃C-S-NHAr) yields red-colored thiocarbonyl S-imides (CCl₂=S=NAr), which are transient species that undergo spontaneous dimerization. researchgate.net The study of these dimerization reactions reveals a competition between kinetically and thermodynamically controlled pathways.

Initially, the structure of the resulting dimers was thought to be a 1,4,2,5-dithiadiazinane. However, subsequent investigations confirmed that the isolated product is the isomeric 1,4,2,3-dithiadiazinane. researchgate.net This outcome points to a specific mechanistic preference during the dimerization process. Computational studies using PM7 and Density Functional Theory (DFT) methods have elucidated the energetics of these pathways. researchgate.net The formation of the 1,4,2,5-dithiadiazinane is thermodynamically favored, meaning it represents a more stable final product. researchgate.net In contrast, the head-to-head dimerization that leads to the observed 1,4,2,3-dithiadiazinane has a lower activation energy. researchgate.net This indicates that the reaction is kinetically controlled; it proceeds through the faster reaction pathway, even though this leads to a less stable isomer. researchgate.net The process is considered a diradical, stepwise mechanism in some analogous thiocarbonyl systems. nih.gov

The dimerization can be summarized as follows:

Head-to-Tail Cycloaddition: Leads to the thermodynamically favored, but not observed, 1,4,2,5-dithiadiazinane.

Head-to-Head Cycloaddition: Leads to the kinetically favored and experimentally observed 1,4,2,3-dithiadiazinane. researchgate.net

Table 1: Comparison of Dimerization Pathways for Thiocarbonyl S-Imides

| Feature | Head-to-Head Dimerization | Head-to-Tail Dimerization |

|---|---|---|

| Product | 1,4,2,3-Dithiadiazinane | 1,4,2,5-Dithiadiazinane |

| Control | Kinetic Control researchgate.net | Thermodynamic Control researchgate.net |

| Activation Energy | Lower researchgate.net | Higher |

| Product Stability | Less Stable | More Stable researchgate.net |

| Experimental Outcome | Observed Product researchgate.net | Not Observed researchgate.net |

Analysis of Regioselectivity in Cycloaddition Reactions

Regioselectivity, the preference for forming one constitutional isomer over another, is a critical aspect of cycloaddition reactions involving this compound derivatives and related thiocarbonyl compounds. In thio-Diels-Alder reactions, the regioselectivity of the products can often be rationalized by considering steric effects between the diene and the dienophile. nih.gov

The functionalization of complex molecules like fullerenes using cycloaddition reactions also highlights the importance of regioselectivity, which can be investigated through both experimental and computational methods. beilstein-journals.orgresearchgate.net In many cases, the observed regioselectivity can be influenced by several factors:

Steric Hindrance: As noted in the synthesis of 2H-thiopyran derivatives, steric effects can dictate the reaction pathway, sometimes leading to unexpected regioisomers. nih.gov

Catalysis: The use of metal catalysts, such as rhodium(I) in [2+2+2] cycloadditions, can control the regioselectivity of the addition to a specific site on a molecule. beilstein-journals.orgresearchgate.net Similarly, Lewis acids can enhance the regioselectivity of [4+2] cycloadditions involving certain dienophiles. nih.gov

Solvent Effects: The choice of solvent can alter the reaction pathway. For instance, in the cycloaddition of SCE (E = P, As) units, switching the solvent from THF to toluene (B28343) resulted in the selective formation of a different regioisomer. chemrxiv.org

Confinement: Confining reactants within a molecular cage can significantly accelerate reactions and even cause a complete switch in regioselectivity compared to the reaction in bulk solution. rsc.org

Computational DFT calculations are frequently employed to rationalize the preference for the formation of a specific isomer, providing insight into the transition states and thermodynamic stability of the possible products. beilstein-journals.orgresearchgate.net

Nucleophilic Reactivity of this compound and its Derivatives

The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic. libretexts.org This dual reactivity governs their reactions with electrophilic sulfur compounds like this compound and its derivatives. Amines can react with electrophiles in several types of polar reactions. libretexts.orgorganic-chemistry.org

A key reaction involving a derivative of this compound is the dehydrochlorination of N-aryltrichloromethanesulfenamides (Cl₃C-S-NHAr). researchgate.net This reaction, which leads to the formation of thiocarbonyl S-imides, is facilitated by a base that removes hydrogen chloride. Primary, secondary, and tertiary alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. libretexts.org

The nucleophilic character of amines allows them to attack electrophilic centers. organic-chemistry.org In the context of this compound derivatives, an amine can initiate a nucleophilic attack on the sulfur atom. The course of such reactions can be varied:

As a Base: Amines can abstract a proton, as seen in elimination reactions like dehydrochlorination. researchgate.net

As a Nucleophile: Amines can participate in substitution or acylation reactions. Primary and secondary amines react with acid chlorides in nucleophilic acyl substitution reactions to form amides. libretexts.org This is analogous to how they might react with sulfenyl chlorides.

The basicity of amines is a crucial factor, with most simple alkylamines having pKa values for their conjugate acids around 10-11. libretexts.org However, amides are significantly less basic because the nitrogen lone pair is delocalized by resonance with the carbonyl group. lumenlearning.com

The internal nucleophilic substitution (Sₙi) mechanism is a specific type of nucleophilic substitution where the nucleophile is part of the leaving group, leading to retention of stereochemical configuration. wikipedia.org This mechanism is particularly relevant to the decomposition of alkyl chlorosulfites, which are analogous to intermediates that could be formed from reactions involving this compound derivatives. wikipedia.org

The classic Sₙi mechanism, often exemplified by the reaction of alcohols with thionyl chloride, involves two main steps:

Formation of an intermediate alkyl chloro sulfite (B76179), which exists as an intimate ion pair. wikipedia.org

The chloride, delivered from the front side by the sulfite group, attacks the carbon center, displacing sulfur dioxide and resulting in retention of configuration. wikipedia.org A key feature is that the ion pair does not fully dissociate, which prevents the formation of a free carbocation that would lead to racemization. wikipedia.org

More recent computational studies have proposed a new mechanism for the Sₙi reaction in the conversion of alkyl chlorosulfites to alkyl chlorides. rsc.org This newer mechanism, which better explains experimental observations such as the formation of olefin byproducts, proceeds through two transition structures:

A six-center syn-rearrangement of the alkyl chlorosulfite, which leads to the simultaneous expulsion of sulfur dioxide and hydrogen chloride, forming a molecular complex containing an olefin. rsc.org

A final syn-addition of HCl to the olefin yields the alkyl chloride, again with retention of configuration. rsc.org

For tertiary substrates, this mechanism is thought to proceed through the intervention of contact ion pairs. rsc.org

Table 2: Comparison of Sₙi Mechanisms in Analogous Chlorosulfite Systems

| Feature | Classic Sₙi Mechanism | Newer Proposed Mechanism |

|---|---|---|

| Key Intermediate | Intimate Ion Pair wikipedia.org | Molecular complex of olefin, HCl, and SO₂ rsc.org |

| Key Step | Internal attack by chloride from the sulfite group wikipedia.org | 6-center syn-rearrangement followed by HCl addition rsc.org |

| Byproducts Explained | Does not readily explain olefin formation. | Explicitly accounts for the presence of olefins. rsc.org |

| Stereochemistry | Retention of Configuration wikipedia.org | Retention of Configuration rsc.org |

| Nature of Transition | Single concerted step from the ion pair. | Two distinct transition structures. rsc.org |

Decomposition and Elimination Mechanisms

Decomposition and elimination are significant reaction pathways for this compound and its derivatives. These reactions often involve the removal of atoms or groups from adjacent carbon atoms to form a double bond (elimination) or the breakdown of a molecule into smaller, stable components (decomposition).

A prominent example is the dehydrochlorination of N-aryltrichloromethanesulfenamides, which is an elimination reaction that forms a C=S double bond in the resulting thiocarbonyl S-imide. researchgate.net Such reactions are typically promoted by a base. iitk.ac.in The efficiency of an elimination reaction depends on factors like the strength of the base, the nature of the leaving group, and the solvent. iitk.ac.in Generally, elimination reactions are favored by heat. masterorganicchemistry.com

In systems analogous to this compound derivatives, such as alkyl chlorosulfites, decomposition occurs via the expulsion of small, thermodynamically stable molecules like sulfur dioxide (SO₂) and hydrogen chloride (HCl). rsc.org This process is a key part of the Sₙi mechanism. wikipedia.org The conversion of an alcohol's hydroxyl group into a better leaving group by treatment with a strong acid is a common strategy to facilitate elimination reactions. masterorganicchemistry.com This principle is analogous to how derivatives of thiols might be activated.

The mechanisms for these reactions can vary:

E2 Mechanism: A concerted, single-step process where a base removes a proton at the same time the leaving group departs. This mechanism requires a specific stereochemical arrangement, typically anti-periplanar, between the proton and the leaving group. iitk.ac.in

E1 Mechanism: A two-step process that proceeds through a carbocation intermediate. This pathway is more common for tertiary substrates and does not require a strong base, but often uses a strong acid to improve the leaving group. masterorganicchemistry.com

The decomposition of chlorinated hydrocarbons can be complex, leading to various smaller molecules. bsu.edu

Inability to Generate Article on the Equilibrium Dynamics of this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, databases, and patents, it has been determined that there is insufficient specific data to generate the requested article on the "," with a focus on "Equilibrium Dynamics in this compound-Involving Reactions."

The user's request stipulated a detailed article structured around a specific outline, including data tables and in-depth research findings concerning the equilibrium dynamics of this compound. Despite multiple targeted searches for equilibrium constants (Keq), Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and mechanistic studies related to the equilibrium of reactions involving this compound, the required information could not be located.

The search did yield a value for the standard enthalpy of formation (ΔfH°) for liquid this compound, which is -75.7 kJ/mol. nist.gov Additionally, some sources mentioned the hydrolysis of this compound and its reactivity with metals, but these descriptions lacked the quantitative equilibrium data necessary for the specified article. wikipedia.org A theoretical reaction involving the dissociation of this compound was noted in one database, but no corresponding Gibbs free energy value was provided. modelseed.org

The core requirements of the user's instructions—to provide thorough, informative, and scientifically accurate content, including detailed research findings and data tables on equilibrium dynamics—cannot be met due to the apparent scarcity of published research in this specific area. Therefore, the generation of the requested article is not possible at this time.

Spectroscopic Characterization and Analytical Methodologies for Trichloromethanethiol Research

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. For trichloromethanethiol (CCl₃SCl), which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable. However, ¹³C NMR spectroscopy can provide valuable information about the carbon environment.

The ¹³C NMR spectrum of this compound is expected to show a single resonance for the trichloromethyl (CCl₃) carbon. The chemical shift of this carbon is influenced by the electronegativity of the attached chlorine atoms and the sulfur atom. A known ¹³C NMR spectrum for trichloromethanesulfenyl chloride, a synonym for this compound, has been reported in the Journal of Organic Chemistry, confirming the utility of this technique for structural verification. nih.gov While specific chemical shift values from publicly available literature are scarce, the presence of a single peak would confirm the existence of the CCl₃ group.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹³C | Highly deshielded region | Singlet | -CCl₃ |

It is important to note that obtaining high-quality ¹³C NMR spectra for quaternary carbons, especially those bonded to multiple electronegative atoms, can be challenging due to long relaxation times.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the elemental composition of the molecule.

Upon ionization, the this compound molecule undergoes fragmentation. The study of these fragmentation pathways provides insight into the molecular structure. Research on the dissociative photoionization of perchloromethyl mercaptan has shown that the chlorine ion (Cl⁺) is a prominent fragment upon excitation. nih.gov Other expected fragments would arise from the cleavage of the C-S and S-Cl bonds.

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment | Significance |

|---|---|---|

| 184, 186, 188, 190 | [CCl₃SCl]⁺ | Molecular ion cluster |

| 117, 119, 121 | [CCl₃]⁺ | Loss of SCl |

| 67, 69 | [SCl]⁺ | Loss of CCl₃ |

| 35, 37 | [Cl]⁺ | Prominent fragment from cleavage |

Note: The listed m/z values correspond to the most abundant isotopes.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent absorption bands in the IR spectrum of this compound are expected to be the C-Cl and S-Cl stretching vibrations. The asymmetric and symmetric stretching vibrations of the CCl₃ group typically appear in the region of 850-700 cm⁻¹. The S-Cl stretching vibration is expected to be observed at a lower frequency, generally in the 600-400 cm⁻¹ range. The analysis of the infrared spectrum of perchloromethyl mercaptan has been a subject of study, with discussions on phenomena such as Fermi-splitting, which can complicate the interpretation of the vibrational bands. researchgate.netevitachem.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-Cl Asymmetric Stretch | ~830 - 780 | Strong |

| C-Cl Symmetric Stretch | ~750 - 700 | Strong |

| S-Cl Stretch | ~550 - 450 | Medium to Strong |

| CCl₃ Bending Modes | Below 400 | Medium to Weak |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the spectroscopic conditions.

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. For a molecule with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. However, this compound does not possess a center of symmetry, so some vibrations may be active in both techniques.

The symmetric vibrations in a molecule often produce strong signals in the Raman spectrum. Therefore, the symmetric C-Cl stretching and the S-Cl stretching vibrations of this compound are expected to be particularly intense in the Raman spectrum. This makes Raman spectroscopy a valuable tool for "molecular fingerprinting" and for studying the covalent bonds present in the molecule. Although specific experimental Raman spectra for this compound are not readily found in the literature, the expected active modes can be predicted based on its molecular structure.

Table 3: Expected Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-Cl Symmetric Stretch | ~750 - 700 | Strong |

| S-Cl Stretch | ~550 - 450 | Strong |

| C-Cl Asymmetric Stretch | ~830 - 780 | Weak to Medium |

| CCl₃ Bending Modes | Below 400 | Medium to Weak |

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It works by exciting atoms in a sample with X-rays and then measuring the characteristic secondary X-rays emitted by the atoms.

For this compound, XRF would be an effective method for confirming the presence and quantifying the amounts of chlorine and sulfur. intertek.com This technique is particularly useful for quality control in industrial processes where the elemental composition of intermediates like this compound needs to be monitored. XRF can provide rapid and accurate elemental analysis without the need for extensive sample preparation. The technique can detect elements from sodium to uranium, making it well-suited for the analysis of halogenated organic compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

This compound is a pale-yellow oily liquid, which suggests some absorption in the visible or near-UV region of the electromagnetic spectrum. osha.gov The molecule contains non-bonding electrons on the sulfur and chlorine atoms, as well as sigma (σ) bonds. The UV-Vis spectrum would likely be characterized by electronic transitions such as n → σ* (excitation of a non-bonding electron to an anti-bonding sigma orbital). These transitions typically occur in the UV region. The presence of multiple chlorine atoms and a sulfur atom can influence the energy of these transitions. While detailed UV-Vis spectra for this compound are not widely published, the technique can be used for quantitative analysis based on the Beer-Lambert law if a suitable chromophore is present.

Innovations in Analytical Chemistry Methodologies

The accurate detection and quantification of this compound, a reactive organosulfur compound, are crucial in various fields, including the quality control of agrochemicals where it exists as an impurity. Advances in analytical chemistry have led to the development of sophisticated methodologies designed for its characterization, offering enhanced speed, sensitivity, and resolution. These innovations primarily revolve around spectroscopic and chromatographic techniques, often coupled with advanced data analysis methods to interpret complex chemical information.

Development of Rapid and Automated Spectroscopic Analytical Methods

Traditional methods for the determination of this compound and its derivatives can be time-consuming and labor-intensive. To address these limitations, research has focused on developing faster and more automated analytical solutions. A significant innovation is the creation of rapid spectrophotometric methods. saylor.orglibretexts.org

One such method is based on the reductive cleavage of the nitrogen-sulfur (>N-S) bond found in derivatives of this compound. This reaction is conducted with a nucleophile like thiophenol in the presence of triethylamine. The reaction instantaneously produces a stable, yellow-colored compound, bis(phenyl) trithiocarbonate (B1256668), which can be measured spectrophotometrically. niscpr.res.in The color develops immediately and remains stable for at least six hours, allowing for reliable measurement. niscpr.res.in This technique provides a basis for both direct colorimetry and photometric titration, enabling swift and accurate quantification. niscpr.res.in The analysis is performed by measuring the absorbance of the yellow solution at a wavelength of 450 nm. niscpr.res.in According to Beer's law, this method is applicable for concentrations up to 200 µg/mL. niscpr.res.in

The key advantage of this approach is its speed, moving away from slower, conventional techniques that often require selective hydrolysis and halide determination. niscpr.res.in The automation of such spectrophotometric analyses can be integrated into quality control processes for commercial fungicides like captan (B1668291) and folpet, where this compound is a known impurity. niscpr.res.inwikipedia.org

| Parameter | Description |

|---|---|

| Analytical Principle | Reductive cleavage of the >N-S bond with thiophenol, forming a colored product. niscpr.res.in |

| Reagents | Thiophenol, Triethylamine, Acetonitrile. niscpr.res.in |

| Detection Wavelength (λmax) | 450 nm. niscpr.res.in |

| Product Formed | bis(phenyl) trithiocarbonate (yellow). niscpr.res.in |

| Linearity Range | Applicable up to 200 µg/mL. niscpr.res.in |

| Stability | The resulting yellow color is stable for at least 6 hours. niscpr.res.in |

| Application | Direct colorimetry and photometric titration for quality control. niscpr.res.in |

Multivariate Data Analysis in Spectroscopic Interpretation

Spectroscopic analysis of complex mixtures containing this compound often produces data where spectral signals from different components overlap, making direct interpretation difficult. ethz.ch Multivariate data analysis, a subset of chemometrics, provides powerful tools to deconstruct these complex datasets and extract meaningful chemical information. diva-portal.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly valuable. diva-portal.orgrsc.org

Multivariate analysis is applied to spectral data matrices, where each row might represent a different sample or a time point in a reaction, and each column represents a specific wavelength or frequency. leidenuniv.nl

Principal Component Analysis (PCA) is an exploratory tool used to reduce the dimensionality of complex spectral data. It identifies the principal components, which are orthogonal variables that describe the major sources of variation in the data. This allows for the identification of patterns, trends, or outliers in a set of samples without prior knowledge of the composition. diva-portal.orgrsc.org

Partial Least Squares (PLS) Regression is a quantitative method used to build a calibration model that correlates spectral data with the concentration of specific analytes, such as this compound. rsc.org PLS is particularly effective when dealing with highly correlated spectral variables, which is common in near-infrared (NIR) and mid-infrared (MIR) spectroscopy. rsc.org This approach can be used to predict the concentration of this compound in unknown samples based on their spectra. ethz.ch

Another advanced technique is Multivariate Curve Resolution (MCR) , which aims to mathematically resolve mixed spectral signals into the pure component spectra and their corresponding concentration profiles, even when the chemical system is not fully known. leidenuniv.nl This is especially useful for monitoring chemical reactions or analyzing samples where this compound may be present with precursors, degradation products, or other related compounds. leidenuniv.nl

| Method | Primary Function in Spectroscopic Analysis |

|---|---|

| Principal Component Analysis (PCA) | Data reduction, pattern recognition, and outlier detection in complex spectral datasets. diva-portal.orgrsc.org |

| Partial Least Squares (PLS) Regression | Develops quantitative calibration models to predict analyte concentration from spectral data. rsc.org |

| Multivariate Curve Resolution (MCR) | Separates mixed spectral data into the signals of pure components and their concentration profiles. leidenuniv.nl |

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone technique for the separation, identification, and purification of individual components from a mixture. libretexts.org For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) is the most widely applied and effective method. libretexts.orgajgreenchem.com

Gas Chromatography (GC): In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Compounds separate based on their differential partitioning between the two phases. Due to its volatility, this compound is well-suited for GC analysis. ajgreenchem.com The technique is frequently used to determine this compound when it is present as an impurity in commercial fungicide formulations. idosi.org

For detection, GC is often coupled with highly sensitive and selective detectors:

Mass Spectrometry (MS): GC-MS is a powerful combination that provides not only quantitative data but also structural information, enabling positive identification of this compound. nih.gov The mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for the compound.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated substances like this compound, making it an excellent choice for trace-level analysis. ajgreenchem.comepa.gov

Research on fungicide formulations has utilized GC-MS to quantify this compound impurities. idosi.org Specific analytical conditions have been established to achieve reliable separation and detection. idosi.org

| Parameter | Specification |

|---|---|

| Gas Chromatograph | Agilent 6890 GC or equivalent. idosi.org |

| Detector | Mass Spectrometric Detector (MSD). idosi.org |

| Injector Temperature | 250°C. idosi.org |

| Detector Temperature | 280°C. idosi.org |

| Oven Temperature Program | Initial temperature 80°C (hold for 3 min), then ramp at 80°C/min to 260°C. idosi.org |

| Carrier Gas | Helium or Nitrogen. libretexts.org |

Liquid Chromatography (LC): While GC is predominant for this compound itself, High-Performance Liquid Chromatography (HPLC) is a valuable technique for analyzing related, less volatile, or thermally unstable compounds, such as certain derivatives or metabolites. nih.gov HPLC separates components in a liquid mobile phase that passes through a column with a solid stationary phase. libretexts.org

Computational Chemistry Investigations of Trichloromethanethiol

Theoretical Frameworks and Methodologies

The foundation of computational investigations lies in a set of sophisticated theoretical models that approximate solutions to the Schrödinger equation, governing the behavior of electrons and nuclei in a molecule.

Quantum mechanical (QM) methods are fundamental to computational chemistry, providing accurate calculations of molecular properties by modeling the electronic structure. nih.gov These approaches are powerful tools for describing potential energy surfaces and reaction pathways. arxiv.org The high computational cost of some QM methods can be a limiting factor, particularly for large biomolecular systems, but they offer high accuracy for intra- and intermolecular interactions. nih.gov For reactions involving chlorinated alkanes, such as the nucleophilic attack on chloromethane, QM calculations are essential for understanding solvent effects and reaction barriers. nih.gov The variational principle is often employed to find the best wave function that minimizes the system's energy. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical approach that has become a cornerstone of computational chemistry. mdpi.com DFT is based on the principle that the electronic energy of a molecule's ground state is completely determined by its electron density (ρ), a function of only three spatial coordinates. mdpi.comyoutube.com This simplifies calculations significantly compared to wave function-based methods, which must account for the coordinates of every electron. youtube.com

DFT methods, such as the popular B3LYP hybrid functional, have been successfully applied to a vast number of organic molecules. mdpi.com In studies of related organosulfur compounds like allyl mercaptan, DFT calculations using the B3LYP functional with a cc-pVQZ basis set have been employed to determine various thermodynamic and chemical activity descriptors. nih.gov These calculations can predict properties such as bond dissociation energies and ionization potentials, which are crucial for understanding reactivity. nih.gov For thiols, accurately calculating properties like pKa often requires sophisticated models that include explicit water molecules in addition to a polarizable continuum model (PCM) to simulate solvation effects. acs.org

To illustrate the type of data obtained from DFT calculations, the following table shows thermodynamic descriptors calculated for Allyl Mercaptan (AM) in a study of its reactivity.

| Descriptor | Value for Allyl Mercaptan (kcal mol-1) | Description |

|---|---|---|

| BDE (Bond Dissociation Enthalpy) | 87 | Energy required to break the S-H bond homolytically. |

| AIP (Adiabatic Ionization Potential) | 125 | Energy required to remove an electron from the molecule. |

| PA (Proton Affinity) | 50 | Negative of the enthalpy change for the gas-phase protonation. |

| ETE (Electron Transfer Enthalpy) | 83 | Enthalpy change associated with electron transfer. |

Note: Data is for Allyl Mercaptan as a representative thiol, calculated at the DFT/B3LYP/cc-pVQZ level of theory in a water medium. nih.gov Such calculations would be essential for characterizing the energetics of Trichloromethanethiol.

Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity. Proposed in 2016, MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is what governs molecular reactivity. mdpi.comencyclopedia.pub This theory moves beyond analyses based on molecular orbitals, which are mathematical constructs, and instead focuses on the electron density, which is a physical observable. encyclopedia.pub Within MEDT, chemical reactions are studied through a rigorous analysis of the changes in electron density along the reaction path. mdpi.com This approach uses tools like Conceptual DFT indices and topological analysis of the Electron Localization Function (ELF) to understand molecular mechanisms and predict reactivity. encyclopedia.pub

Bonding Evolution Theory (BET) provides a powerful method for understanding the detailed mechanism of a chemical reaction by analyzing the topological changes of the electron localization function (ELF) along the reaction pathway. researchgate.netresearchgate.net This analysis reveals the precise sequence of bond formation and cleavage events. researchgate.net BET allows researchers to rationalize reaction mechanisms in terms of classical Lewis structures and the flow of electron density. researchgate.net Recent work has focused on refining the BET framework to simplify the topological rationalization of electron rearrangements, making it a more accessible tool for investigating complex reactions. researchgate.netchemrxiv.org By applying BET, one could map the step-by-step electronic changes during, for example, the hydrolysis or oxidation of this compound.

Simulation and Prediction of Chemical Phenomena

Computational methodologies enable not just the characterization of stable molecules but also the simulation of the dynamic processes of chemical reactions.

A central goal of computational chemistry is to map the complete reaction pathway, which connects reactants to products via a transition state. mit.edu The transition state is the "point of no return" in a reaction, a fleeting molecular configuration at the peak of the energy barrier that lasts for only femtoseconds. mit.edu Computational methods can locate the geometry and energy of these transition states, which is critical for calculating reaction rates and understanding the reaction mechanism.

For chlorinated compounds, computational studies have been used to map degradation pathways. For example, the anaerobic degradation of carbon tetrachloride can proceed through multiple routes, including sequential two-electron reductions (hydrogenolysis) or sulfur and oxygen substitution. ethz.ch Mapping these pathways involves identifying all intermediates and transition states connecting them. By applying these simulation techniques to this compound, one could predict its likely degradation products and the energetic favorability of different reaction channels, such as hydrolysis or reactions with biological nucleophiles. wikipedia.org

Computational Design of Molecules and Materials

However, a review of scientific literature reveals a significant lack of studies focused on the computational design of molecules and materials derived from or incorporating this compound. While the foundational computational investigation of this compound itself has been performed, its application in the predictive design of new functional molecules and materials remains an unexplored area of research. There are no available research findings or data tables detailing the computational design and predicted properties of this compound-based compounds.

Theoretical Studies of Catalytic Mechanisms

Theoretical studies, primarily employing quantum chemical methods, are instrumental in elucidating the intricate mechanisms of catalytic reactions. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a catalyst influences a chemical transformation. This compound, with its reactive C-Cl and S-H bonds, could potentially be involved in or be the subject of various catalytic processes.

Despite the potential for such research, there is a notable absence of theoretical studies in the scientific literature investigating catalytic mechanisms involving this compound. Research in this specific area has not been published, and therefore, no detailed findings on its role as a catalyst, substrate, or inhibitor in any catalytic cycle are available. Consequently, there are no data tables or documented reaction mechanisms to present.

Advancements in Computational Chemistry Techniques

Integration of Machine Learning in Chemical Research

The integration of machine learning (ML) into chemical research is revolutionizing the field, enabling the prediction of molecular properties, the discovery of new reaction pathways, and the acceleration of drug discovery processes. ML models can be trained on large datasets of chemical information to identify complex patterns and make predictions far faster than traditional computational methods.

In the specific case of this compound, there is no evidence in the current body of scientific literature of machine learning models being developed or applied to predict its properties, reactivity, or potential applications. The generation of a specific and sufficiently large dataset for this compound and its derivatives, which would be a prerequisite for the application of ML techniques, has not been undertaken. As a result, there are no research findings or predictive models related to this compound to report.

Software Development for Complex Chemical Problems

The continuous development of sophisticated software is a cornerstone of progress in computational chemistry. These programs implement a wide range of theoretical models and algorithms to tackle complex chemical problems, from the electronic structure of small molecules to the dynamics of large biomolecular systems.

While a plethora of computational chemistry software packages exist for general use, there have been no reported instances of software development specifically tailored to address the unique chemical problems that may be posed by this compound or its derivatives. Research on this compound has utilized existing, general-purpose quantum chemistry software, and no specialized computational tools have been developed or documented.

Applications of Trichloromethanethiol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

Trichloromethanethiol's primary role in organic synthesis is as a key intermediate in the production of thiophosgene (B130339) (CSCl₂). Thiophosgene is a valuable reagent for the synthesis of a wide array of organic compounds. The conversion of this compound to thiophosgene is a critical step that unlocks its broader synthetic potential.

Beyond its transformation into thiophosgene, this compound is directly utilized in the synthesis of important fungicides. Notably, it is a crucial building block for the production of Captan (B1668291) and Folpet, two widely used agricultural fungicides. In the synthesis of these compounds, the trichloromethylthio (-SCCl₃) group is incorporated into the final molecular structure, highlighting the direct application of this compound as a source of this functional group. Captan, chemically known as N-(trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide, is a non-systemic fungicide used to control fungal diseases in a variety of fruits, vegetables, and ornamental crops nih.gov.

The reactivity of the trichloromethylthio group makes this compound a useful electrophile in certain reactions. The sulfur atom can be attacked by nucleophiles, leading to the displacement of the chlorine atoms or the entire trichloromethyl group, although this reactivity is less commonly exploited compared to its conversion to thiophosgene.

| Compound | Role of this compound | Application |

|---|---|---|

| Thiophosgene | Precursor | Synthesis of isothiocyanates, thioureas, and other sulfur-containing compounds |

| Captan | Direct Building Block | Agricultural Fungicide nih.gov |

| Folpet | Direct Building Block | Agricultural Fungicide |

Development of Novel Synthetic Transformations Utilizing Trichloromethyl Groups

The presence of the trichloromethyl group in this compound offers potential for the development of novel synthetic transformations. This group can serve as a source of the trichloromethyl radical or cation under specific reaction conditions, enabling the introduction of the -CCl₃ moiety into organic molecules. However, the literature detailing such transformations directly from this compound is limited.

More commonly, the synthetic utility of the trichloromethyl group is realized through its derivatives. For instance, the trichloromethylthio group, once incorporated into a molecule, can undergo further chemical modifications. The reactivity of the C-Cl bonds in this group allows for subsequent reactions, although specific and widely adopted synthetic methodologies directly originating from this compound for this purpose are not extensively documented.

Research into the reactivity of compounds containing the trichloromethylthio group has provided insights into its chemical behavior. For example, studies on the fungicide Captan have explored the reactions of the N-S bond and the trichloromethylthio moiety with biological nucleophiles, which is relevant to its mode of action as a fungicide acs.org.

Targeted Synthesis of Chemically Diverse Organic Compounds

The primary application of this compound in the targeted synthesis of diverse organic compounds is realized through its conversion to thiophosgene. Thiophosgene is a versatile C1 building block used in the synthesis of a variety of heterocyclic and acyclic compounds. For example, it is a key reagent in the preparation of isothiocyanates from primary amines.

Direct applications of this compound in the synthesis of a broad range of chemically diverse compounds are less common but significant in specific areas. As mentioned, its most prominent role is in the agrochemical industry for the synthesis of fungicides containing the trichloromethylthio moiety.

While historical literature mentions the reaction of this compound with primary aromatic amines to form sulfenamides, which could then be cyclized, a later study clarified that the starting material in that research was likely misidentified . This finding underscores the importance of careful characterization of this reactive compound and suggests that some historical reports of its reactivity may need re-evaluation.

The targeted synthesis of compounds directly from this compound remains a relatively specialized area of organic synthesis, with its utility as a precursor to thiophosgene being its most significant contribution to the synthesis of a wider array of organic molecules.

| Starting Material | Reagent | Product Class | Significance |

|---|---|---|---|

| Primary Amines | Thiophosgene (derived from this compound) | Isothiocyanates | Intermediates in pharmaceutical and agrochemical synthesis |

| Cyclohex-4-ene-1,2-dicarboximide | This compound | Captan | Widely used agricultural fungicide nih.gov |

| Phthalimide | This compound | Folpet | Agricultural fungicide |

Future Directions and Emerging Research Prospects for Trichloromethanethiol

Interdisciplinary Research in Materials Science and Green Chemistry

The unique reactivity of trichloromethanethiol (also known as perchloromethyl mercaptan) positions it as a valuable intermediate in the synthesis of various materials. wikipedia.org However, its traditional synthesis and application have raised environmental concerns, paving the way for interdisciplinary research at the intersection of materials science and green chemistry.

In materials science, this compound serves as a building block for fungicides and dyes. wikipedia.org Future research is anticipated to expand its application into novel polymers and functional materials. The highly reactive sulfur-chlorine bond can be exploited to introduce the trichloromethylthio (-SCCl₃) group into different molecular architectures, potentially imparting unique properties such as thermal stability, biocidal activity, or specific optical characteristics.

From a green chemistry perspective, the focus is on mitigating the environmental impact associated with this compound. nih.gov The twelve principles of green chemistry provide a framework for this research, emphasizing waste prevention, atom economy, and the use of safer solvents and reagents. silicycle.com A primary goal is to develop cleaner synthetic routes that minimize or eliminate hazardous byproducts. Innovations that reduce the reliance on toxic solvents and reagents are a key priority. uniroma1.it The development of processes that utilize renewable feedstocks and are more energy-efficient represents a significant area of future research. wjcmpr.org

Future interdisciplinary efforts will likely involve:

Developing "greener" synthesis pathways: This includes exploring catalytic systems that improve selectivity and reduce the formation of byproducts like carbon tetrachloride and sulfur chlorides. wikipedia.org

Solvent-free or alternative solvent systems: Research into mechanochemistry or the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce waste and environmental impact. nih.gov

Designing degradable materials: Creating polymers and other materials derived from this compound that are designed to break down into non-toxic substances after their intended lifespan.

The table below outlines key green chemistry principles and their potential application in future this compound research.

| Green Chemistry Principle | Application to this compound Research |

| Waste Prevention | Designing syntheses to reduce the formation of byproducts such as carbon tetrachloride and sulfur chlorides. wikipedia.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Developing methods that use and generate substances with little to no toxicity to human health and the environment. uniroma1.it |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents with safer alternatives like water, or conducting reactions in solvent-free conditions. nih.gov |

| Use of Catalysts | Employing catalytic reagents over stoichiometric ones to increase reaction efficiency and reduce waste. |

Synergistic Integration of Experimental and Theoretical Approaches

The synergy between experimental studies and theoretical, or computational, chemistry is becoming indispensable for modern chemical research. For this compound, this integrated approach can accelerate the discovery of new reactions and applications while providing fundamental insights into its chemical behavior.

Experimental research will continue to be crucial for synthesizing new derivatives and testing their properties. However, trial-and-error approaches can be time-consuming and resource-intensive. Computational chemistry, particularly using methods like Density Functional Theory (DFT), can offer predictive power, guiding experimental efforts more efficiently. researchgate.net

Future synergistic studies are expected to focus on:

Reaction Mechanism Elucidation: Theoretical calculations can map out the energy landscapes of reactions involving this compound, identifying transition states and intermediates. This understanding is vital for optimizing reaction conditions to improve yields and minimize byproducts.

Prediction of Properties: Computational models can predict the physical, chemical, and toxicological properties of novel compounds derived from this compound before they are synthesized. This allows researchers to prioritize candidates with desirable characteristics and avoid pursuing potentially hazardous materials.

Rational Design of Materials: By simulating the interactions between this compound-derived molecules, researchers can design new materials with tailored properties for specific applications in electronics, medicine, or agriculture.

The following table details how computational and experimental methods can be combined to advance research on this compound.

| Research Area | Experimental Approach | Theoretical/Computational Approach |

| Reaction Optimization | Varying reaction parameters (temperature, catalyst, solvent) and analyzing product distribution via chromatography. | Calculating activation energies and reaction pathways (DFT) to identify optimal conditions. researchgate.net |

| New Derivative Discovery | Synthesis and characterization of novel compounds using spectroscopic methods (NMR, IR, MS). | Screening virtual libraries of potential derivatives and predicting their stability and electronic properties. |

| Material Performance | Testing the mechanical, thermal, and biological properties of new polymers or functional materials. | Simulating molecular dynamics and intermolecular forces to predict bulk material properties. |

Innovation in Chemical Synthesis and Analytical Methodologies

Continuous innovation in both the synthesis of this compound and the analytical methods used to detect and quantify it is critical for its future applications.

Innovations in Synthesis: Historically, the synthesis of this compound has involved the chlorination of carbon disulfide. prepchem.com While effective, this method can produce significant amounts of unwanted byproducts. wikipedia.org Recent and future research aims to refine this process for higher yield, purity, and safety. Key areas of innovation include:

Advanced Catalysis: The development of more efficient and selective catalysts is paramount. Recent patents have explored the use of additives like difunctional carbonyl compounds to suppress the formation of carbon tetrachloride and increase the yield of this compound to as high as 95%. google.com

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and increase production efficiency. wjcmpr.orgpatsnap.com This approach can also minimize back-mixing and the generation of byproducts. patsnap.com

Alternative Feedstocks: Research into alternative starting materials to carbon disulfide, such as dimethyl disulfide, has been explored to avoid the co-production of difficult-to-separate sulfur chlorides. google.com

The table below compares traditional and innovative approaches to this compound synthesis.

| Synthesis Aspect | Traditional Method (Rathke Method) | Innovative Approaches |

| Starting Material | Carbon Disulfide prepchem.com | Dimethyl Disulfide google.com |

| Catalyst | Iodine prepchem.com | Additives like difunctional carbonyl compounds google.com |

| Process Type | Batch processing google.com | Continuous flow reactors patsnap.com |

| Typical Yield | Variable, often with significant byproducts | Potentially up to 95% with reduced byproducts google.com |

| Key Byproducts | Carbon tetrachloride, Sulfur chlorides wikipedia.org | Reduced levels of carbon tetrachloride and sulfur chlorides google.comgoogle.com |

Innovations in Analytical Methodologies: Accurate and sensitive detection of this compound and related thiol compounds is essential for quality control, environmental monitoring, and research. Future developments in analytical chemistry will focus on creating faster, more reliable, and field-deployable methods. biomedres.us Potential areas of innovation include:

Advanced Chromatographic Techniques: The use of techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for highly sensitive and selective quantification of chlorinated thiols, even in complex matrices like food samples. researchgate.net

Derivatization Strategies: For easier detection, especially with UV-Vis or fluorescence spectroscopy, new derivatizing agents that react specifically with the thiol group can be developed. Reagents like propiolate esters have shown promise for the derivatization of thiols for analytical purposes. semanticscholar.org

Sensor Technology: The development of chemical sensors for real-time, in-situ monitoring of this compound concentrations in industrial or environmental settings would represent a significant leap forward.

Q & A

Q. Table 1. Regulatory Limits for this compound

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 75-70-7 | |

| EPA Hazard Code | P118 | |

| Leaching Threshold (TCLP) | 0.33 mg/L |

Q. Table 2. Comparative Degradation Rates

| Compound | Half-life (pH 7, 25°C) | Reference |

|---|---|---|

| This compound | 6.2 hours | |

| Trichloroethylene (TCE) | 72 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.